molecular formula C11H16O2 B8769869 Ethyl 3-cyclohexylprop-2-ynoate CAS No. 33547-94-3

Ethyl 3-cyclohexylprop-2-ynoate

Cat. No.: B8769869
CAS No.: 33547-94-3
M. Wt: 180.24 g/mol
InChI Key: QNOIVAQBXFLXGN-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexylprop-2-ynoate is a propiolic acid derivative featuring a cyclohexyl substituent at the terminal carbon of the triple bond in the prop-2-ynoate ester. Its molecular formula is C₁₁H₁₆O₂, with a calculated molar mass of 180.24 g/mol. The compound’s structure comprises a bulky cyclohexyl group attached to the triple bond, conferring significant steric hindrance and hydrophobicity. This ester is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving alkyne functionalization, cycloadditions, or as a precursor for bioactive molecules.

Properties

CAS No.

33547-94-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl 3-cyclohexylprop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h10H,2-7H2,1H3

InChI Key

QNOIVAQBXFLXGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyclohexyl vs. In contrast, Ethyl 3-cyclopropylprop-2-ynoate () has a smaller, strained cyclopropyl ring that may increase electrophilicity due to ring tension . Molar masses reflect the cyclohexyl compound’s larger size (180.24 g/mol) compared to the cyclopropyl analog (138.17 g/mol).
  • Thiazolyl Heterocycle: Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate () incorporates a sulfur- and nitrogen-containing heterocycle.

Reactivity and Stability

  • Triple Bond Reactivity: The electron-withdrawing nature of the thiazolyl group in Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate may polarize the triple bond, increasing its susceptibility to nucleophilic or cycloaddition reactions (e.g., Huisgen cycloaddition). Conversely, the electron-donating cyclohexyl group in this compound may stabilize the triple bond against electrophilic attacks.
  • Steric Effects :
    The cyclohexyl group’s bulk likely impedes access to the triple bond, slowing reactions requiring spatial proximity (e.g., catalytic hydrogenation). The cyclopropyl analog’s smaller size allows for faster reaction kinetics .

Research Findings and Data Gaps

  • Spectral Data: While NMR and mass spectrometry data are available for cyclopropyl and thiazolyl analogs (e.g., ), similar studies on this compound are lacking. Predictive modeling suggests its $^1$H NMR would show signals for cyclohexyl protons (δ 1.0–2.0 ppm) and the ester methyl group (δ 1.2–1.4 ppm).
  • Biological Studies : Ethyl acetate extracts of spices () highlight the role of ester derivatives in bioactivity, but specific data on the cyclohexylpropiolate remain unexplored.

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